4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group and an indeno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with urea and methylene active compounds in the presence of catalysts. For instance, the Biginelli reaction is often employed, which involves the use of aromatic aldehydes, urea, and β-keto esters under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes. For example, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells . This mechanism is particularly effective in cancer cells with defective DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its specific structural features, such as the indeno-pyrimidine core and the nitrophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
21164-08-9 |
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Molecular Formula |
C17H11N3O4 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C17H11N3O4/c21-16-12-4-2-1-3-11(12)15-13(16)14(18-17(22)19-15)9-5-7-10(8-6-9)20(23)24/h1-8,14H,(H2,18,19,22) |
InChI Key |
WWBAXHDLZDEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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